molecular formula C22H25NO4 B13093502 (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B13093502
M. Wt: 367.4 g/mol
InChI Key: ZVAGKGPAVFTCFY-IBGZPJMESA-N
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Description

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of benzyl chloride and tert-butyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid groups with appropriate alcohols under acidic conditions to form the diester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced isoquinoline derivatives

    Substitution: Formation of substituted isoquinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate.

    Quinoline: A structurally related compound with similar aromatic properties.

    Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.

Uniqueness

This compound is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry (S-configuration) also adds to its uniqueness, potentially influencing its biological activity and interactions.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-O-benzyl 3-O-tert-butyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C22H25NO4/c1-22(2,3)27-20(24)19-13-17-11-7-8-12-18(17)14-23(19)21(25)26-15-16-9-5-4-6-10-16/h4-12,19H,13-15H2,1-3H3/t19-/m0/s1

InChI Key

ZVAGKGPAVFTCFY-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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